molecular formula C18H10F3N5O2 B2912177 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1286713-97-0

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Cat. No. B2912177
CAS RN: 1286713-97-0
M. Wt: 385.306
InChI Key: GDVFGBFEJMHLOC-UHFFFAOYSA-N
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Description

“N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been used as potent drugs since the middle of the last century . They were initially used as food additives to improve animal growth, but their use as antibacterial agents led to an interest in investigating their mechanism of action .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Quinoxaline structures are composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . The N-oxide functional group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .


Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide in lab experiments is its ability to modulate the activity of various enzymes and proteins in the body. This makes it a valuable tool for studying cellular signaling pathways and gene expression. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide. One area of research could focus on the development of new synthesis methods for this compound, which could improve its purity and yield. Another area of research could focus on the development of new derivatives of this compound, which could have improved biochemical and physiological effects. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a complex process that involves multiple steps. The starting materials for the synthesis include quinoxaline-2-carboxylic acid and 4-(trifluoromethyl)benzohydrazide. The synthesis process involves the reaction of these two compounds in the presence of various reagents and solvents to produce the final product.

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O2/c19-18(20,21)11-7-5-10(6-8-11)16-25-26-17(28-16)24-15(27)14-9-22-12-3-1-2-4-13(12)23-14/h1-9H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFGBFEJMHLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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